molecular formula C24H32N4O3 B11239093 N-cyclopentyl-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

N-cyclopentyl-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B11239093
M. Wt: 424.5 g/mol
InChI Key: DFIXPQCGVIRMSZ-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a methoxy group, and a phenylpiperazine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include palladium catalysts for coupling reactions and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The dihydropyridine ring may also interact with calcium channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives and phenylpiperazine-containing molecules. Examples include:

Uniqueness

N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-cyclopentyl-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide

InChI

InChI=1S/C24H32N4O3/c1-31-23-17-28(18-24(30)25-19-7-5-6-8-19)21(15-22(23)29)16-26-11-13-27(14-12-26)20-9-3-2-4-10-20/h2-4,9-10,15,17,19H,5-8,11-14,16,18H2,1H3,(H,25,30)

InChI Key

DFIXPQCGVIRMSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4CCCC4

Origin of Product

United States

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